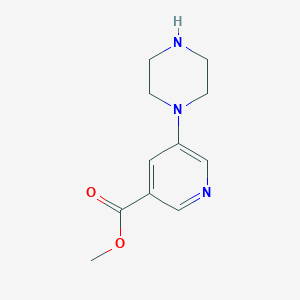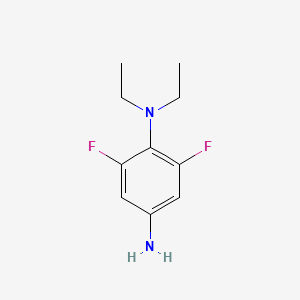![molecular formula C7H13BN2O2 B13908287 [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid CAS No. 1319751-89-7](/img/structure/B13908287.png)
[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with a butan-2-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the pyrazole ring adds unique properties to this compound, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The resulting pyrazole can then be functionalized with a boronic acid group through various methods, including palladium-catalyzed coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation or other reducing agents.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives, depending on the coupling partners used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is used as a building block in the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.
Biology: The compound’s pyrazole ring is a common motif in bioactive molecules. It can be used in the design and synthesis of potential pharmaceuticals, including enzyme inhibitors and receptor modulators.
Medicine: Research into the medicinal applications of this compound includes its potential use in developing new drugs for various diseases. The boronic acid group can interact with biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyrazole ring can interact with various biological targets, influencing pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Pyrazole: A basic structure with two nitrogen atoms in a five-membered ring.
1-(4-Aryl-1,3-thiazol-2-yl)-2-[(1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)methylidene]hydrazines: Compounds with antioxidant properties.
Uniqueness: The combination of the boronic acid group and the pyrazole ring in [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid provides unique reactivity and potential for diverse applications. Its ability to participate in cross-coupling reactions and interact with biological targets sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1319751-89-7 |
|---|---|
Molekularformel |
C7H13BN2O2 |
Molekulargewicht |
168.00 g/mol |
IUPAC-Name |
(1-butan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-3-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
DQWPJAPGLRIGLD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)C(C)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate](/img/structure/B13908208.png)


![1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13908231.png)



![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)


![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)



